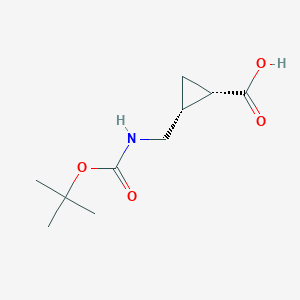

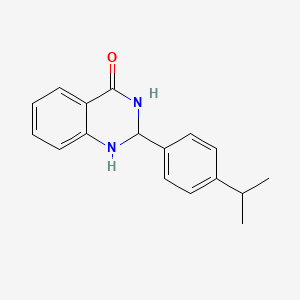

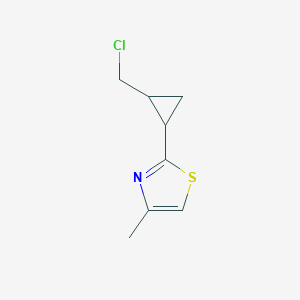

![molecular formula C18H12ClN3S B2591398 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile CAS No. 339026-43-6](/img/structure/B2591398.png)

2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile” is a chemical compound with the CAS Number: 339026-43-6 . It has a molecular weight of 337.83 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H12ClN3S/c19-14-6-8-15 (9-7-14)23-18-11-10-17 (21-22-18)16 (12-20)13-4-2-1-3-5-13/h1-11,16H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorophenyl, pyridazinyl, and phenylacetonitrile groups. Physical and Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Scientific Research Applications

Corrosion Inhibition

A study by Mashuga et al. (2017) investigated the inhibitory effect of various pyridazine derivatives, including similar compounds to 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile, on the corrosion of mild steel in hydrochloric acid (HCl). These compounds acted as mixed-type inhibitors, involving both physisorption and chemisorption, and demonstrated high inhibition efficiency. The pyridazine ring played a key role in the interactions with mild steel (Mashuga, Olasunkanmi, & Ebenso, 2017).

Vibrational Spectral Analysis

Alzoman et al. (2015) conducted a vibrational spectral analysis of a related pyridazine derivative, focusing on its molecular properties. The study utilized FT-IR and FT-Raman spectroscopy to explore the compound's equilibrium geometry and vibrational wave numbers. The research also provided insights into the compound's nonlinear optical behavior and potential interactions with metallic atoms (Alzoman et al., 2015).

Synthesis and Antisecretory Activity

Yamada et al. (1981) synthesized a series of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives, including compounds similar to the chemical . They investigated the antisecretory activity of these compounds, finding that some possessed potent, long-lasting activity. This study explored the structure-activity relationships of these derivatives (Yamada et al., 1981).

Synthesis and Molecular Docking

Flefel et al. (2018) prepared a series of novel pyridine derivatives, including compounds related to this compound. They conducted molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This study highlights the potential biomedical applications of these compounds (Flefel et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard codes associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name |

2-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]-2-phenylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3S/c19-14-6-8-15(9-7-14)23-18-11-10-17(21-22-18)16(12-20)13-4-2-1-3-5-13/h1-11,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEQMJHSCVGYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

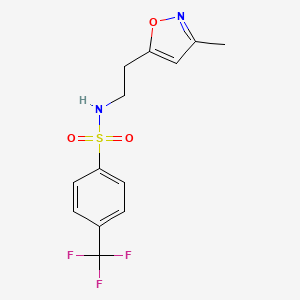

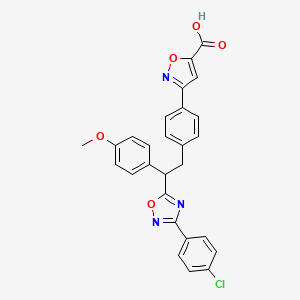

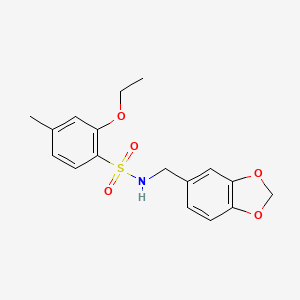

![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)

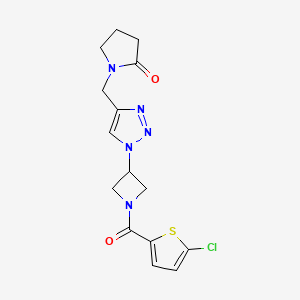

![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)